molecular formula C8H7ClN2 B029068 2-Chloro-5,6-dimethylnicotinonitrile CAS No. 65176-93-4

2-Chloro-5,6-dimethylnicotinonitrile

Cat. No. B029068
CAS RN: 65176-93-4
M. Wt: 166.61 g/mol
InChI Key: BYVPJDZJIHOUHA-UHFFFAOYSA-N
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Patent
US04234588

Procedure details

An intimate mixture of 3-cyano-5,6-dimethyl-2-hydroxypyridine (42 g) and phosphorus pentachloride (81 g) was heated at 140°-160° for 2 hours. Phosphoryl chloride was removed by distillation under reduced pressure and icewater (500 g) was added to the residue. The mixture was adjusted to pH 7 with aqueous sodium hydroxide and extracted with ether. The ether extracts were evaporated to an oil which was crystallised from ether/petroleum ether (b.p. 60°-80°) to give 2-chloro-3-cyano-5,6-dimethylpyridine (25.3 g) m.p. 83°-87°.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](O)=[N:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Cl:13][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([CH3:9])=[C:6]([CH3:10])[N:5]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=C(C1)C)C)O
Name
Quantity
81 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 140°-160° for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Phosphoryl chloride was removed by distillation under reduced pressure and icewater (500 g)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether extracts were evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from ether/petroleum ether (b.p. 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.